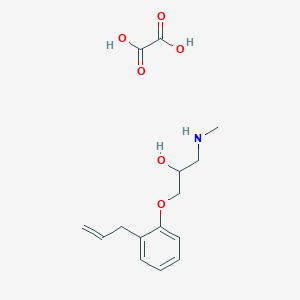
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.3 g/mol
- CAS Number : 78510-05-1
- Structure : The compound features an allyl group, a phenoxy moiety, and a methylamino group, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological functions.
- Oxalate Activity : As an oxalate derivative, it may affect calcium oxalate metabolism, which is crucial in kidney stone formation and related disorders .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly due to the structural characteristics that allow interaction with microbial membranes.
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Effects
A study investigated the effects of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol on anxiety-related behaviors in animal models. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.
Case Study 2: Role in Kidney Health
Research focusing on dietary oxalates highlighted the compound's role in modulating urinary oxalate excretion. In a controlled study involving human subjects, the administration of the compound resulted in altered urinary profiles, indicating a potential therapeutic application in managing kidney stone formation .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Oxalate Metabolism : Studies have shown that compounds like 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol can influence the metabolic pathways of oxalates, potentially reducing the risk of calcium oxalate nephrolithiasis .
- Probiotic Interaction : Research has identified that certain probiotic strains can enhance the degradation of oxalates. This suggests a synergistic effect when combined with compounds like 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol, highlighting a novel approach to managing oxalate levels through dietary interventions .
特性
IUPAC Name |
1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2;3-1(4)2(5)6/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWRRGXHQLPAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1CC=C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













